molecular formula C7H15NO3S B1523437 (4-Methanesulfonyloxan-4-yl)methanamine CAS No. 1249253-66-4

(4-Methanesulfonyloxan-4-yl)methanamine

Cat. No.: B1523437
CAS No.: 1249253-66-4
M. Wt: 193.27 g/mol
InChI Key: RJIQMOPCHKCLJF-UHFFFAOYSA-N
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Description

(4-Methanesulfonyloxan-4-yl)methanamine is a synthetic organic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a methanesulfonyl group and a methanamine moiety. Its hydrochloride salt form (CAS 1423031-85-9) is utilized primarily in research and development (R&D) contexts, particularly in medicinal chemistry and material science .

Properties

IUPAC Name

(4-methylsulfonyloxan-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3S/c1-12(9,10)7(6-8)2-4-11-5-3-7/h2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIQMOPCHKCLJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1(CCOCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methanesulfonyloxan-4-yl)methanamine typically involves the reaction of tetrahydro-2H-pyran-4-one with methanesulfonyl chloride in the presence of a suitable amine source. The reaction conditions usually require anhydrous conditions and a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: (4-Methanesulfonyloxan-4-yl)methanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Methanesulfonyloxan-4-yl)methanamine has several applications in scientific research, including:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be employed in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which (4-Methanesulfonyloxan-4-yl)methanamine exerts its effects depends on its specific application. For example, in drug discovery, it may act as a ligand for certain receptors, binding to them and modulating their activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs or functional groups with (4-Methanesulfonyloxan-4-yl)methanamine , enabling comparative analysis of their properties and applications.

Oxane Derivatives

a. (4-Ethyloxan-4-yl)methanamine (CAS 1142202-08-1)
  • Molecular Formula: C₈H₁₇NO.
  • Molecular Weight : 143.23 g/mol.
  • Structural Differences : Ethyl group (-CH₂CH₃) replaces the methanesulfonyl group.
  • Implications: Reduced polarity compared to the sulfonyl analog, leading to higher lipophilicity. Limited hydrogen-bonding capacity, affecting solubility in aqueous media.
  • Applications : Used as a building block in agrochemical synthesis .
b. [4-(2-Methoxyethoxy)oxan-4-yl]methanamine (CAS 1476093-27-2)
  • Molecular Formula: C₉H₁₉NO₃.
  • Molecular Weight : 189.25 g/mol.
  • Structural Differences : 2-Methoxyethoxy (-OCH₂CH₂OCH₃) substituent instead of methanesulfonyl.
  • Implications: Enhanced solubility in organic solvents due to the ether group. Potential for chelation or coordination chemistry.
  • Applications : Explored in polymer chemistry and chiral ligand design .

Sulfonyl-Containing Methanamines

a. 4-Methylsulphonylbenzylamine Hydrochloride (CAS 98593-51-2)
  • Molecular Formula: C₈H₁₁NO₂S·HCl.
  • Molecular Weight : 221.69 g/mol.
  • Structural Differences : Benzene ring replaces the oxane core; methanesulfonyl is para to the methanamine.
  • Higher thermal stability due to the rigid benzene ring.
  • Applications : Intermediate in pharmaceutical synthesis (e.g., kinase inhibitors) .
b. (5-Fluoro-2-methoxyphenyl)(4-methanesulfonylphenyl)methanamine
  • Molecular Formula: C₁₅H₁₆FNO₃S.
  • Molecular Weight : 309.36 g/mol.
  • Structural Differences : Biphenyl core with fluorine and methoxy substituents.
  • Implications :
    • Fluorine enhances metabolic stability and bioavailability.
    • Biphenyl structure may improve binding affinity in receptor-targeted drugs.
  • Applications : Investigated in CNS drug discovery .

Heterocyclic Methanamines

a. (2-(4-Chlorophenyl)oxazol-4-yl)methanamine (CAS 81935-22-0)
  • Molecular Formula : C₁₀H₉ClN₂O.
  • Molecular Weight : 208.65 g/mol.
  • Structural Differences : Oxazole ring with a 4-chlorophenyl substituent.
  • Implications: Oxazole’s electron-deficient nature facilitates electrophilic substitution.
  • Applications : Precursor for antimicrobial agents .
b. 2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine (CAS 1204296-37-6)
  • Molecular Formula : C₁₄H₁₅N₅O₂.
  • Molecular Weight : 285.30 g/mol.
  • Structural Differences : Triazolopyridazine fused ring system with methoxyphenyl.
  • Implications: Triazole ring enhances aromatic stacking and metal coordination.
  • Applications : Studied in anticancer and antiviral research .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications References
(4-Methanesulfonyloxan-4-yl)methanamine HCl 1423031-85-9 C₈H₁₇NO₃S·HCl 259.79 Oxane, -SO₂CH₃, -CH₂NH₂·HCl R&D (medicinal chemistry)
(4-Ethyloxan-4-yl)methanamine 1142202-08-1 C₈H₁₇NO 143.23 Oxane, -CH₂CH₃, -CH₂NH₂ Agrochemical synthesis
4-Methylsulphonylbenzylamine HCl 98593-51-2 C₈H₁₁NO₂S·HCl 221.69 Benzene, -SO₂CH₃, -CH₂NH₂·HCl Kinase inhibitors
(5-Fluoro-2-methoxyphenyl)(4-methanesulfonylphenyl)methanamine N/A C₁₅H₁₆FNO₃S 309.36 Biphenyl, -F, -OCH₃, -SO₂CH₃ CNS drug discovery
(2-(4-Chlorophenyl)oxazol-4-yl)methanamine 81935-22-0 C₁₀H₉ClN₂O 208.65 Oxazole, -Cl, -CH₂NH₂ Antimicrobial agents

Key Findings and Implications

  • Substituent Effects : Sulfonyl groups enhance polarity and hydrogen-bonding capacity, making (4-Methanesulfonyloxan-4-yl)methanamine more water-soluble than its ethyl-substituted analog .
  • Ring Systems : Oxane derivatives offer conformational flexibility, while aromatic systems (e.g., biphenyl, triazolopyridazine) improve binding specificity in drug design .
  • Functional Group Diversity : Halogens (e.g., Cl, F) and ethers (e.g., methoxyethoxy) modulate electronic properties and metabolic stability .

Biological Activity

(4-Methanesulfonyloxan-4-yl)methanamine, also known as 1-(4-methanesulfonyloxan-4-yl)methanamine hydrochloride, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C5H11NO3S
  • CAS Number : 2166046-10-0
  • Molecular Weight : 165.21 g/mol

The presence of the methanesulfonyl group in its structure is significant for its biological activity, influencing its interaction with various biological targets.

The mechanism by which (4-methanesulfonyloxan-4-yl)methanamine exerts its biological effects involves interactions with specific molecular targets. It is hypothesized to modulate enzymatic activity and receptor interactions, leading to various biological responses. The compound's sulfonyl group may enhance its solubility and reactivity with nucleophiles, facilitating these interactions.

Biological Activities

Research indicates that (4-methanesulfonyloxan-4-yl)methanamine exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, inhibiting the growth of various bacterial strains.
  • Anticancer Properties : Investigations into its anticancer effects are ongoing, with some studies indicating that it may induce apoptosis in cancer cell lines.
  • Neuroprotective Effects : There is emerging evidence suggesting that the compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibitory effects on Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in specific cancer cell lines
NeuroprotectivePotential protective effects against neurodegeneration

Case Study: Antimicrobial Efficacy

In a controlled study, (4-methanesulfonyloxan-4-yl)methanamine was tested against common pathogens such as E. coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating moderate antibacterial activity. Further investigations are needed to elucidate the precise mechanisms underlying this effect.

Case Study: Anticancer Activity

A study involving human breast cancer cell lines demonstrated that treatment with (4-methanesulfonyloxan-4-yl)methanamine resulted in a significant reduction in cell viability at concentrations above 50 µM. Flow cytometry analysis revealed increased rates of apoptosis, suggesting a potential role in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Methanesulfonyloxan-4-yl)methanamine
Reactant of Route 2
(4-Methanesulfonyloxan-4-yl)methanamine

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